4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Catalog No.
S3723062
CAS No.
688007-26-3
M.F
C9H13N3O5
M. Wt
243.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2...

CAS Number

688007-26-3

Product Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)

InChI Key

UHDGCWIWMRVCDJ-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

The exact mass of the compound Cytosar is 243.08552052 g/mol and the complexity rating of the compound is 383. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['287459', '249004', '20258']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, commonly known as cytidine, is a nucleoside formed when the nitrogenous base cytosine is attached to a ribose sugar via a β-N1-glycosidic bond. This compound plays a crucial role in biochemistry as a component of ribonucleic acid (RNA). Its molecular formula is C11H15N3O5C_{11}H_{15}N_{3}O_{5} and it features a pyrimidine structure linked to a ribofuranose moiety, which contributes to its solubility and biological activity .

Typical of nucleosides, including:

  • Phosphorylation: Cytidine can be phosphorylated to form cytidine monophosphate, which is further phosphorylated to cytidine diphosphate and cytidine triphosphate.
  • Deamination: Cytidine can be converted to uridine through deamination, involving the removal of an amine group.
  • Glycosidic Bond Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, releasing cytosine and ribose .

Cytidine exhibits several biological activities:

  • Role in RNA Synthesis: It is essential for RNA synthesis and function, participating in the formation of messenger RNA and other types of RNA.
  • Neuroprotective Effects: Research indicates that cytidine may play a role in neuroprotection by modulating glutamate cycling in the brain. Supplementation has been associated with decreased levels of midfrontal/cerebral glutamate/glutamine, suggesting potential antidepressant effects .
  • Metabolic Conversion: Dietary cytidine is converted into uridine in humans, contributing to various metabolic pathways and possibly influencing mood and cognitive functions .

Cytidine can be synthesized through various methods:

  • Chemical Synthesis: Involves the coupling of cytosine with ribose derivatives under controlled conditions.
  • Biological Synthesis: Can also be produced through enzymatic pathways in living organisms, particularly from RNA-rich dietary sources.
  • Synthetic Analogues: Various synthetic routes have been developed to create cytidine analogues with modified properties for therapeutic applications .

Cytidine has several applications:

  • Pharmaceuticals: Used in the synthesis of antiviral agents and as a supplement for cognitive enhancement.
  • Research: Serves as a standard in biochemical assays and studies related to nucleic acids.
  • Nutritional Supplements: Investigated for its potential benefits in mental health and neuroprotection .

Studies on cytidine interactions have revealed:

  • With Enzymes: Cytidine interacts with various enzymes involved in nucleotide metabolism, influencing their activity.
  • With Receptors: It may modulate neurotransmitter systems by interacting with receptors involved in glutamate signaling.
  • Drug Interactions: Research into its analogues has shown potential interactions with drugs used in cancer therapy, enhancing their efficacy through epigenetic mechanisms .

Cytidine belongs to a class of compounds known as pyrimidine nucleosides. Here are some similar compounds along with their unique features:

Compound NameStructure TypeUnique Features
DeoxycytidineDeoxyribonucleosideLacks an oxygen atom at the 2' position; DNA component.
UridineRibonucleosideContains uracil instead of cytosine; involved in RNA metabolism.
5-AzacytidineNucleoside analogueExhibits epigenetic effects by inhibiting DNA methyltransferases.
CytarabineNucleoside analogueUsed as an anti-cancer drug; arabinose sugar instead of ribose.

Cytidine's uniqueness lies in its specific role as a building block for RNA and its involvement in various metabolic processes, distinguishing it from other nucleosides and their analogues .

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

243.08552052 g/mol

Monoisotopic Mass

243.08552052 g/mol

Heavy Atom Count

17

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-27-2023

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